

# Spectroscopic Profile of Ethyl 4-hydroxyquinoline-2-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl 4-hydroxyquinoline-2-carboxylate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-hydroxyquinoline-2-carboxylate**, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of a complete, unified spectroscopic dataset for this specific molecule in publicly accessible literature, this guide presents a compilation of available data, supplemented with information from closely related analogs to provide a robust analytical profile. The methodologies detailed herein offer standardized protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, crucial for the structural elucidation and characterization of this compound and its derivatives.

## Spectroscopic Data

While a complete set of spectra for **Ethyl 4-hydroxyquinoline-2-carboxylate** is not readily available from a single source, the following tables summarize the expected and reported spectroscopic characteristics based on available data and analysis of similar compounds.

### Table 1: 1H NMR Spectral Data

No complete  $^1\text{H}$  NMR data for **Ethyl 4-hydroxyquinoline-2-carboxylate** was found in the public domain. The following data for a related compound, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is provided for comparative purposes.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate			
1.45	t	3H	-CH <sub>3</sub>
4.49	q	2H	-OCH <sub>2</sub> -
7.5-8.5	m	4H	Aromatic-H
12.1	s	1H	-OH

Source: Adapted from publicly available data for similar quinoline derivatives.[\[1\]](#)

## Table 2: $^{13}\text{C}$ NMR Spectral Data

No complete  $^{13}\text{C}$  NMR data for **Ethyl 4-hydroxyquinoline-2-carboxylate** was found. The following data for 4-Hydroxyquinoline is provided to indicate the expected shifts for the core quinoline structure.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data for 4-Hydroxyquinoline	
98.2	C3
119.1	C4a
122.5	C5
125.0	C7
125.8	C6
131.9	C8
140.8	C8a
143.7	C2
177.5	C4

Source: Adapted from publicly available data for 4-Hydroxyquinoline.[2]

### Table 3: Infrared (IR) Spectroscopy Data

Specific IR data for **Ethyl 4-hydroxyquinoline-2-carboxylate** is not detailed in the search results. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch (intramolecular hydrogen bonding)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
~1720	Strong	C=O stretch (ester)
1620-1450	Medium-Strong	C=C and C=N aromatic ring stretches
~1250	Strong	C-O stretch (ester)

## Table 4: Mass Spectrometry (MS) Data

The molecular weight of **Ethyl 4-hydroxyquinoline-2-carboxylate** is 217.22 g/mol .[3] The expected molecular ion peak in a mass spectrum would be observed at m/z = 217.

m/z	Relative Intensity (%)	Assignment
217	-	[M] <sup>+</sup>
172	-	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
144	-	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Weigh 5-10 mg of the sample for <sup>1</sup>H NMR and 20-25 mg for <sup>13</sup>C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often preferred for compounds with hydroxyl groups.
- Transfer the solution to a clean, dry 5 mm NMR tube.

## 2. Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR:

- Pulse sequence: Standard single-pulse experiment.
  - Acquisition time: 2-4 seconds.
  - Relaxation delay: 1-5 seconds.
  - Number of scans: 16-64, depending on sample concentration.

- $^{13}\text{C}$  NMR:

- Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition time: 1-2 seconds.
  - Relaxation delay: 2-5 seconds.
  - Number of scans: 1024 or more to achieve adequate signal-to-noise.

## 3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

### 2. Sample Preparation (KBr Pellet):

- Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

### 3. Data Acquisition:

- Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.
- Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Perform a background scan of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.

## Mass Spectrometry (MS)

### 1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[\[4\]](#)

### 2. Ionization Method:

- Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam.[\[5\]](#)
- Electrospray Ionization (ESI): Ideal for polar and less volatile compounds. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.[\[4\]](#)

### 3. Mass Analysis:

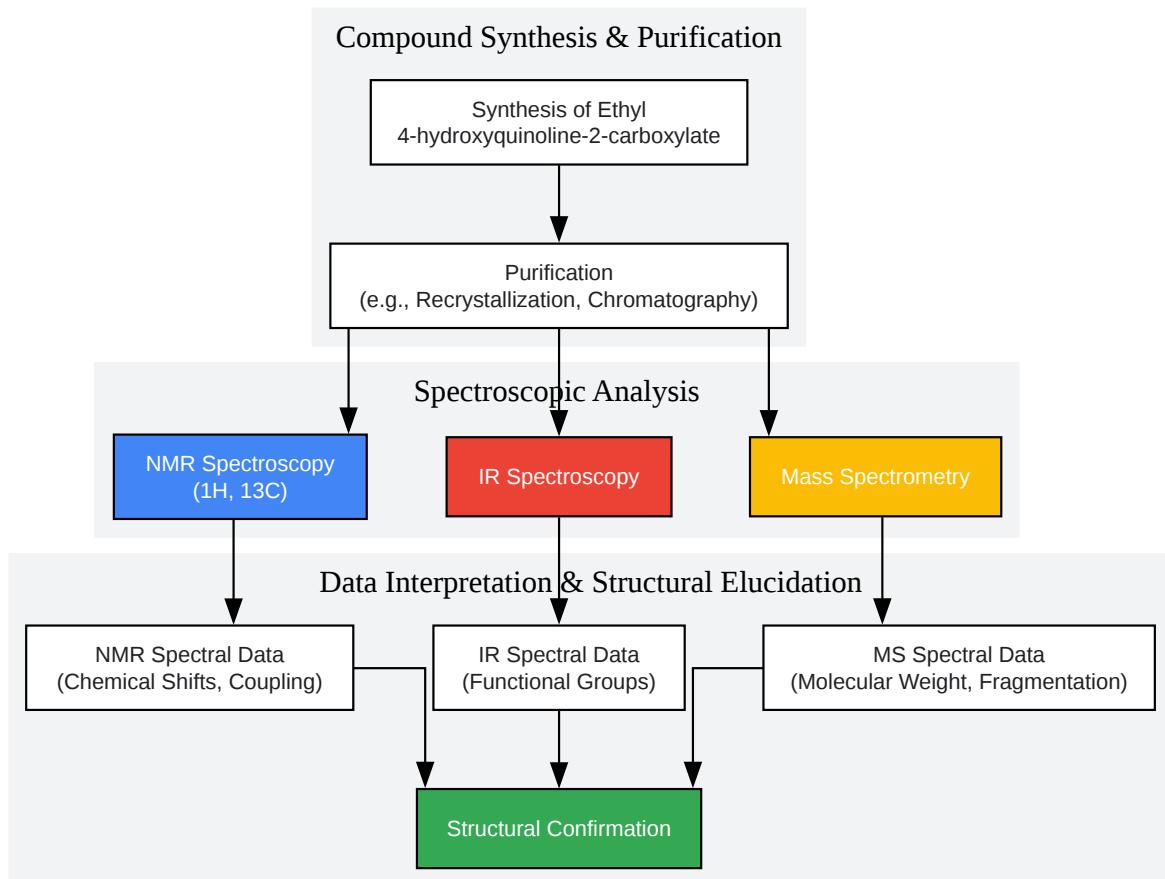
- The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
- The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

### 4. Detection:

- The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Ethyl 4-hydroxyquinoline-2-carboxylate**.



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- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-hydroxyquinoline-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b385973#spectroscopic-data-nmr-ir-mass-of-ethyl-4-hydroxyquinoline-2-carboxylate]

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